Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester
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Overview
Description
Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester is a useful research compound. Its molecular formula is C24H37N4O6PS and its molecular weight is 540.6 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester typically involves multi-step reactions, starting with the preparation of thiazole and furan derivatives, followed by their phosphinylidene linkage formation under controlled conditions. Specific reagents, such as amino acids, thiazole precursors, and various catalysts, are used to facilitate these reactions, requiring precise temperature and pH adjustments to ensure the desired product yield.
Industrial production methods: In industrial settings, this compound is produced using large-scale batch reactors that allow for precise control of reaction conditions. Automation of reagent addition and temperature control is crucial for maximizing efficiency and consistency. Post-synthesis, the compound is purified using techniques like chromatography and crystallization to achieve the required purity for its applications.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or ozone.
Reduction: : Reduction reactions may involve agents such as sodium borohydride.
Substitution: : The presence of multiple functional groups allows for various substitution reactions, where atoms or groups of atoms are replaced by others.
Common reagents and conditions:
For oxidation: Hydrogen peroxide, mild heating, and acidic or basic environments.
For reduction: Sodium borohydride, room temperature.
For substitution: Nucleophiles or electrophiles depending on the target group being substituted.
Major products: Oxidation typically results in the formation of more oxygenated derivatives. Reduction often produces simpler, more hydrogenated molecules. Substitution reactions yield derivatives with new functional groups replacing original ones.
4. Scientific Research Applications: Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester has a range of applications:
Chemistry: : Used as a reagent in complex organic synthesis and polymer chemistry.
Biology: : Acts as a probe to study enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: : Applied in the production of high-performance materials and coatings due to its robust chemical structure.
5. Mechanism of Action: The compound exerts its effects through its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their activity. This binding can alter the enzyme's structure or function, effectively modulating biochemical pathways. The phosphinylidene linkage in the molecule plays a crucial role in these interactions by providing a stable but reactive site for binding.
6. Comparison with Similar Compounds: Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis
Properties
Molecular Formula |
C24H37N4O6PS |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphanyl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H37N4O6PS/c1-10-32-19(30)23(6,7)27-35(28-24(8,9)20(31)33-11-2)15-13-12-14(34-15)16-17(36-21(25)26-16)18(29)22(3,4)5/h12-13,27-28H,10-11H2,1-9H3,(H2,25,26) |
InChI Key |
PDRANKSOTLLIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Origin of Product |
United States |
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